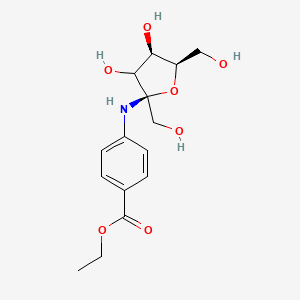

Benzocaine N-D-Fructoside

Description

Contextualization of N-Glycosidic Linkages in Organic and Biological Systems

N-glycosidic bonds, which link a sugar molecule to a nitrogen-containing compound, are fundamental structures in various biological and chemical systems. In nature, these linkages are integral to the structure of nucleosides, the building blocks of DNA and RNA, and are found in a variety of glycoproteins and other biologically active molecules. The formation of N-glycosidic bonds with aromatic amines, a process known as N-glycosylation, is a key area of study in organic chemistry. researchgate.netnih.gov This process can alter the physicochemical properties of the parent amine, such as its solubility and stability. nih.gov

Overview of Maillard Reaction Pathways Leading to N-Fructosides

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids or proteins and reducing sugars. mdpi.comlatu.org.uy This reaction is responsible for the characteristic colors and flavors of many cooked foods. numberanalytics.comwikipedia.org The formation of N-fructosides from aromatic amines is a direct consequence of the initial stages of the Maillard reaction. mdpi.comlatu.org.uy

Initial Condensation and Schiff Base Formation

The first step of the Maillard reaction involves the condensation of the carbonyl group of a reducing sugar, such as D-fructose, with the nucleophilic amino group of an amine. mdpi.comnumberanalytics.com This reaction, a nucleophilic addition, results in the formation of an unstable intermediate which then eliminates a molecule of water to form a Schiff base. mdpi.comfuturelearn.comacs.org The formation of this imine is a reversible process. sandiego.eduyoutube.com

Amadori Rearrangement and Formation of N-(1-deoxy-D-fructos-1-yl) Derivatives

Following the formation of the Schiff base, a key and often irreversible step known as the Amadori rearrangement occurs. latu.org.uyyoutube.comtaylorandfrancis.com This acid-catalyzed isomerization transforms the N-substituted aldosylamine (from an aldose sugar) or ketosylamine (from a ketose sugar) into a more stable 1-amino-1-deoxy-2-ketose, known as an Amadori product. futurelearn.comtaylorandfrancis.comresearchgate.net In the case of Benzocaine (B179285) N-D-Fructoside, the reaction between benzocaine and D-fructose leads to the formation of an N-(1-deoxy-D-fructos-1-yl) derivative. The Amadori rearrangement is a spontaneous reaction that can occur even at room temperature. futurelearn.com

Influence of Reaction Conditions on Maillard Product Formation

The progression and outcome of the Maillard reaction are significantly influenced by several factors, including temperature, pH, and the concentration of reactants. mdpi.comfrontiersin.orgresearchgate.net Higher temperatures generally accelerate the reaction rate. mdpi.comwikipedia.org The pH of the reaction medium plays a crucial role; basic conditions tend to favor the reaction by increasing the nucleophilicity of the amino groups, while acidic conditions can hinder it. mdpi.comlatu.org.uy The specific type of sugar and amine involved also dictates the products formed. sandiego.edu

Significance of Aromatic Amine Glycosylation in Chemical Research

The glycosylation of aromatic amines is a significant area of research for several reasons. It provides a method for modifying the properties of aromatic amines, potentially enhancing their water solubility and altering their biological activity. nih.gov The study of N-glycosylation contributes to a deeper understanding of the Maillard reaction, a process of great importance in food science and biochemistry. doi.org Furthermore, the synthesis of N-glycosylated aromatic amines allows for the investigation of structure-activity relationships, which is crucial in the development of new chemical entities. researchgate.netmdpi.com

Research Rationale for Benzocaine N-D-Fructoside Investigation

The investigation into this compound is driven by the desire to understand how glycosylation affects the properties of benzocaine, a well-known local anesthetic. academie-sciences.frmdpi.com By attaching a fructose (B13574) molecule, researchers can explore potential improvements in solubility and bioavailability compared to the parent drug. This specific compound serves as a model for studying the broader implications of the Maillard reaction on pharmaceutical compounds, particularly those containing aromatic amine functionalities. researchgate.netnih.gov The synthesis and characterization of this compound provide valuable data for the fields of medicinal chemistry and drug design. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[[(2R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO7/c1-2-22-14(21)9-3-5-10(6-4-9)16-15(8-18)13(20)12(19)11(7-17)23-15/h3-6,11-13,16-20H,2,7-8H2,1H3/t11-,12+,13?,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYPPHVWJURKPP-RLCAUIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2(C(C(C(O2)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N[C@]2(C([C@H]([C@H](O2)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747087 | |

| Record name | (3xi)-N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hex-2-ulofuranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78306-17-9 | |

| Record name | (3xi)-N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hex-2-ulofuranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzocaine N D Fructoside

Chemical Synthesis Approaches for N-Glycosidic Linkages

The creation of an N-glycosidic bond, which links a sugar to a nitrogen-containing molecule (aglycone), is a cornerstone of carbohydrate chemistry. numberanalytics.com The synthesis of these bonds can be challenging due to the need to control the stereochemistry at the anomeric carbon and ensure the nitrogen atom attaches at the correct position on the sugar. numberanalytics.com The stability of the resulting N-glycosidic bond can also be sensitive to reaction conditions. numberanalytics.com

The most direct route to synthesizing Benzocaine (B179285) N-D-fructoside involves the condensation reaction between benzocaine and D-fructose. This reaction is conceptually similar to a Fischer esterification, which is a reversible, acid-catalyzed reaction. researchgate.net In the context of N-glycoside formation, the primary amino group (-NH₂) of benzocaine acts as a nucleophile, attacking the anomeric carbon of D-fructose.

The reaction mechanism proceeds through the protonation of the anomeric hydroxyl group of fructose (B13574) by an acid catalyst, which makes it a good leaving group (water). This is followed by the nucleophilic attack from the nitrogen atom of benzocaine's amino group on the electrophilic anomeric carbon. Subsequent deprotonation yields the N-glycoside. The process is reversible, and to drive the reaction toward the product, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation. researchgate.net

Heating the reaction mixture to reflux is a common strategy to provide the necessary activation energy for the condensation to occur. researchgate.netumich.edu The reaction of fructose in acidic aqueous solutions can lead to the formation of various condensation products, including difructose dianhybrides, highlighting the complexity of controlling the reaction. bibliotekanauki.pl

To achieve a high yield and purity of Benzocaine N-D-fructoside, careful optimization of several reaction parameters is essential. These include the choice of solvent, temperature, pH, and the type of catalyst used. mdpi.comrsc.org

The solvent plays a critical role in the synthesis, influencing the solubility of reactants and the stability of intermediates. For benzocaine itself, solubility varies significantly across different organic solvents. Its mole fraction solubility decreases in the order: 1,4-dioxane, acetone, ethyl acetate, chloroform, acetonitrile (B52724), methanol (B129727), and n-butanol. researchgate.net The interaction between the solvent and the solute can significantly impact the reaction; stronger solvent-solute binding can slow down the reaction rate. researchgate.net

For the synthesis of benzocaine analogues, greener approaches using Natural Deep Eutectic Solvents (NADES) have been explored. jsynthchem.com These solvents, composed of naturally occurring compounds, are environmentally friendly and can enhance reaction efficiency. jsynthchem.com In the context of glycosylation, the choice of solvent can also affect the transport properties and diffusion of the reactants. nih.gov The use of excess alcohol, such as ethanol (B145695) in the synthesis of the ethyl ester of benzocaine, is a common technique to shift the equilibrium towards the product side. researchgate.netumich.edu

| Solvent | Observed Effect/Relevance | Reference |

|---|---|---|

| Ethanol (EtOH) | Used as a reactant and solvent in excess to shift equilibrium in Fischer esterification for benzocaine synthesis. | researchgate.netumich.edu |

| Methylene (B1212753) Chloride (DCM) | Used for extraction of the product after neutralization. | youtube.com |

| Natural Deep Eutectic Solvents (NADES) | Proposed as a green, environmentally friendly alternative to traditional organic solvents for synthesizing benzocaine analogues. | jsynthchem.com |

| Various Organic Solvents (e.g., ethyl acetate, methanol) | The strength of solvent-solute interactions can influence nucleation and reaction rates. Stronger binding can slow nucleation. | researchgate.net |

Temperature and pH are critical parameters that must be precisely controlled. Fischer esterification reactions to form benzocaine are typically conducted at reflux temperatures for 60-75 minutes to ensure the reaction proceeds to completion. researchgate.netyoutube.com After the reaction, the mixture is cooled to room temperature before neutralization. researchgate.net

The pH of the reaction medium is crucial. The synthesis is initiated under acidic conditions using a catalyst like concentrated sulfuric acid. researchgate.netumich.edu Following the reaction, the acidic solution must be carefully neutralized. This is often achieved by the dropwise addition of a weak base, such as 10% sodium bicarbonate or sodium carbonate solution, until the pH reaches approximately 8. researchgate.netyoutube.com This neutralization step causes the benzocaine product to precipitate out of the solution, allowing for its isolation. researchgate.net In the condensation of fructose, both temperature and pH influence the types and quantities of condensation products formed. bibliotekanauki.pl For example, heating fructose solutions at 60°C versus 98°C, and at pH 1.3 versus 3.5, results in different product distributions. bibliotekanauki.pl

| Parameter | Condition/Value | Purpose/Observation | Reference |

|---|---|---|---|

| Temperature | Reflux (Boiling point of solvent) | To provide activation energy and increase reaction rate. Typically for 60-75 minutes. | researchgate.netumich.edu |

| pH (Initial) | Acidic (e.g., using H₂SO₄) | To catalyze the condensation reaction by protonating the carbonyl/hydroxyl group. | researchgate.netumich.edu |

| pH (Final) | ~8 | To neutralize the acid catalyst and precipitate the final product for isolation. | researchgate.netyoutube.com |

| Temperature (Fructose Condensation) | 60°C vs. 98°C | Higher temperatures can enhance dimerization and decomposition of fructose alongside condensation. | bibliotekanauki.pl |

The choice of catalyst is fundamental to the efficiency of the glycosylation. For direct condensation reactions like Fischer esterification, a strong mineral acid such as concentrated sulfuric acid (H₂SO₄) is commonly used. researchgate.netumich.edu The acid protonates the carbonyl group of the carboxylic acid (or the anomeric hydroxyl of the sugar), making it more electrophilic and susceptible to nucleophilic attack. researchgate.net

Recent advances have focused on developing new catalysts to improve the efficiency and selectivity of N-glycoside synthesis. numberanalytics.com For instance, aminoboronic acid catalysts have been designed to facilitate glycosyl transfer between minimally protected sugars by creating a network of non-covalent interactions. nih.gov Other modern approaches employ transition metals or novel activating groups to promote glycosylation under mild conditions. numberanalytics.comnih.gov For the synthesis of benzocaine analogues, urea (B33335) choline (B1196258) chloride has been used as an effective and more environmentally benign catalyst in deep eutectic solvents. jsynthchem.com

| Catalyst | Reaction Type | Function/Advantage | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Fischer Esterification / Direct Condensation | Protonates the electrophile, activating it for nucleophilic attack. Standard, effective catalyst. | researchgate.netumich.edu |

| Urea Choline Chloride | Esterification | A greener catalyst used in NADES for synthesizing benzocaine analogues. | jsynthchem.com |

| Sc(III) catalyst system | Strain-Release Glycosylation | Promotes efficient O-, S-, and N-glycosidic bond formation under mild conditions. | nih.gov |

| Aminoboronic Acid | Catalyst-controlled Glycosylation | Allows for selective coupling of minimally protected sugars by directing the acceptor. | nih.gov |

A major challenge in any glycosylation reaction is controlling the stereochemistry at the anomeric carbon to selectively form either the α- or β-glycosidic linkage. nih.gov The stereochemical outcome depends on the nature of the reactants, the reaction conditions, and the synthetic strategy employed. nih.govrsc.org

One common method to achieve stereoselectivity involves using a "participating" protecting group at the C-2 position of the sugar. nih.gov For example, an ester or amide group at C-2 can form a cyclic intermediate that blocks one face of the sugar, directing the incoming nucleophile (benzocaine) to attack from the opposite face, thus leading to the formation of a single stereoisomer. However, since D-fructose is a ketose, the situation is more complex than with aldoses like glucose.

Self-promoted glycosylation methods have also been developed where, for instance, a trichloroacetimidate (B1259523) donor can react stereospecifically to form β-N-glucosides without the need for an external catalyst. rsc.org The development of new catalysts and stereoselective methods is a key area of research aimed at enhancing control over the stereochemistry of the N-glycosidic bond. numberanalytics.com

Optimization of Reaction Parameters for N-D-Fructoside Formation

Temperature and pH Control

Chemo-Enzymatic and Enzymatic Synthesis Prospects for N-D-Fructosides

The synthesis of N-D-fructosides, including the theoretical production of this compound, can be approached through chemo-enzymatic and purely enzymatic strategies. These methods offer high selectivity and milder reaction conditions compared to traditional chemical synthesis. beilstein-journals.org Enzymatic glycosylation, in particular, presents a versatile and sustainable approach for producing bioactive compounds by transferring sugar moieties to various acceptor molecules. mdpi.com

Chemo-enzymatic synthesis combines the principles of chemical synthesis with the high selectivity of biocatalysts. This approach can be particularly useful for creating complex molecules where enzymatic steps can achieve specific regio- and stereoselectivity that are challenging to obtain through purely chemical means. doi.org For a molecule like this compound, a chemo-enzymatic route could involve the chemical synthesis of a precursor which is then subjected to enzymatic fructosylation.

Purely enzymatic synthesis relies on the catalytic activity of enzymes, such as glycosyltransferases, to form the desired glycosidic bond. mdpi.com These enzymes catalyze the transfer of a sugar residue from a donor to an acceptor molecule with remarkable precision. nih.gov The formation of N-glycosides, where a sugar is attached to a nitrogen atom, is a known biological process, and enzymes capable of catalyzing such reactions are key to the prospective synthesis of this compound. mdpi.com

Identification of Suitable Glycosyltransferases or Fructosyltransferases

The successful enzymatic synthesis of this compound hinges on the identification of a suitable glycosyltransferase or, more specifically, a fructosyltransferase that can recognize benzocaine as an acceptor molecule. Glycosyltransferases are a large family of enzymes that catalyze the formation of glycosidic bonds by transferring a sugar from an activated donor to an acceptor. nih.gov

While the direct enzymatic fructosylation of benzocaine has not been extensively documented, studies on other aromatic amines provide a strong basis for its feasibility. For instance, a novel N- and O-glycosyltransferase from Saccharopolyspora erythraea has been identified that can glucosylate aromatic amines. mdpi.com This demonstrates that enzymes can catalyze the formation of N-glycosidic bonds with "drug-like" structures. mdpi.com Another study highlighted a promiscuous glycosyltransferase from Carthamus tinctorius capable of the N-glycosylation of diverse arylamine aglycones. scispace.com

Fructosyltransferases, a subset of glycosyltransferases, are responsible for transferring fructose moieties. nih.gov These enzymes are found in plants, yeasts, molds, and bacteria. nih.gov Their primary role is often the synthesis of fructans, but they can also transfer fructose to other acceptor molecules. For example, levan (B1592505) fructotransferase has been used for the enzymatic synthesis of ascorbic acid fructoside, showcasing the potential for fructosyltransferases to act on non-carbohydrate acceptors. beilstein-journals.org The key challenge lies in finding a fructosyltransferase with a substrate-binding site that can accommodate the aromatic amine structure of benzocaine. The specificity of glycosyltransferases can be quite high, but some exhibit broader acceptor tolerance. nih.gov

The search for a suitable enzyme would likely involve screening a variety of microbial fructosyltransferases or engineering existing glycosyltransferases to enhance their affinity for benzocaine. Modern enzyme engineering techniques, such as directed evolution and rational design, have significantly expanded the catalytic repertoire of enzymes, allowing for the creation of biocatalysts with novel substrate specificities. nih.gov

Biocatalytic Reaction Optimization

Once a suitable enzyme is identified, the optimization of the biocatalytic reaction is crucial for maximizing the yield and efficiency of this compound synthesis. Key parameters that influence the outcome of the enzymatic reaction include the source of the enzyme, substrate concentrations, pH, temperature, and the presence of co-solvents. researchgate.net

Enzyme Source and Concentration: The choice of microbial source for the fructosyltransferase can significantly impact the reaction, as enzymes from different organisms may exhibit varying levels of activity and stability. nih.gov The concentration of the enzyme itself is also a critical factor; higher concentrations can increase the reaction rate, but may also lead to unwanted hydrolysis of the product if the enzyme possesses secondary hydrolytic activity. nih.gov

Substrate Concentration: The ratio of the fructosyl donor (e.g., sucrose) to the acceptor (benzocaine) is a key parameter to optimize. A high concentration of the donor is often used to shift the reaction equilibrium towards synthesis. beilstein-journals.org However, very high concentrations of either substrate could lead to substrate inhibition.

pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. For fructosyltransferases, the optimal pH is typically between 4.5 and 6.5, and the optimal temperature ranges from 40 to 60°C. nih.gov Operating outside these ranges can lead to a significant loss of enzyme activity. Lowering the temperature can sometimes be beneficial to minimize product hydrolysis, even if it slows down the initial reaction rate. nih.gov

Reaction Medium and Co-solvents: The reaction is typically carried out in an aqueous buffer. The use of organic co-solvents can be explored, especially given the limited water solubility of benzocaine. Solvents can influence enzyme activity and stability, and in some cases, can help to shift the reaction equilibrium towards synthesis by reducing water activity. researchgate.net

The table below summarizes key parameters that would need to be optimized for the prospective synthesis of this compound.

| Parameter | Importance | Typical Range for Fructosyltransferases |

| Enzyme Source | Determines catalytic efficiency and stability. | Bacteria, Yeasts, Molds, Plants nih.gov |

| Enzyme Concentration | Affects reaction rate and potential for hydrolysis. | To be determined empirically. |

| Donor Substrate (e.g., Sucrose) | Drives the fructosylation reaction. | High concentrations often favored. beilstein-journals.org |

| Acceptor Substrate (Benzocaine) | The molecule to be fructosylated. | Concentration needs optimization to avoid inhibition. |

| pH | Critical for enzyme activity and stability. | 4.5 - 6.5 nih.gov |

| Temperature | Influences reaction rate and enzyme stability. | 40 - 60 °C nih.gov |

| Reaction Time | Determines the point of maximum product accumulation. | To be determined empirically. |

| Co-solvents | Can improve solubility of hydrophobic substrates. | e.g., Glycerol, Ethylene Glycol researchgate.net |

Advanced Structural Elucidation and Stereochemical Analysis of Benzocaine N D Fructoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the detailed structural analysis of Benzocaine (B179285) N-D-Fructoside, providing insights into the connectivity and spatial arrangement of atoms within the molecule.

One-Dimensional NMR Techniques (¹H, ¹³C, DEPT)

The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of Benzocaine N-D-Fructoside. The ¹H NMR spectrum displays characteristic signals for the aromatic protons of the benzocaine moiety and the protons of the ethyl group, alongside a complex region corresponding to the protons of the fructose (B13574) unit.

The ¹³C NMR spectrum is equally informative, showing distinct signals for the carbonyl and aromatic carbons of the benzocaine portion, as well as the carbons of the fructoside moiety. The chemical shift of the anomeric carbon (C-2') is of particular diagnostic importance. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are utilized to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups, which is essential for assigning the signals of the fructose and ethyl portions of the molecule.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: The following data is representative and compiled from typical values for similar structures. Actual experimental values may vary slightly.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| Benzocaine Moiety | |||

| H-2, H-6 | ~7.85 (d) | ~131.5 | CH |

| H-3, H-5 | ~6.65 (d) | ~111.9 | CH |

| C-1 | - | ~119.0 | C |

| C-4 | - | ~151.8 | C |

| C=O | - | ~166.8 | C |

| -O-CH₂- | ~4.30 (q) | ~60.5 | CH₂ |

| -CH₃ | ~1.35 (t) | ~14.5 | CH₃ |

| Fructoside Moiety | |||

| H-1'a, H-1'b | ~3.6-3.8 | ~63.0 | CH₂ |

| C-2' (Anomeric) | - | ~98.0 | C |

| H-3' | ~4.1 | ~77.0 | CH |

| H-4' | ~4.0 | ~75.0 | CH |

| H-5' | ~3.9 | ~82.0 | CH |

| H-6'a, H-6'b | ~3.7-3.8 | ~62.0 | CH₂ |

Two-Dimensional NMR Experiments (COSY, TOCSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments establish proton-proton coupling networks, allowing for the tracing of connections between adjacent protons within the fructose ring system. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments. columbia.eduepfl.ch This is crucial for assigning each carbon in the fructose unit to its attached proton(s). columbia.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. columbia.eduepfl.chrsc.org A key HMBC correlation is observed between the protons on the aromatic ring of benzocaine (e.g., H-3/H-5) and the anomeric carbon (C-2') of the fructose unit, which definitively confirms the location of the N-glycosidic linkage. columbia.eduepfl.chrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is critical for determining the stereochemistry of the molecule, including the configuration of the anomeric center.

Stereochemical Configuration Determination of the Fructoside Moiety

The stereochemistry of the sugar portion is confirmed as D-fructose by comparing the observed coupling constants and chemical shifts with those of known D-fructose derivatives. The spatial correlations observed in the NOESY spectrum, which reveal the relative orientation of the hydroxyl and hydroxymethyl groups on the furanose ring, are consistent with the D-configuration.

Anomeric Configuration Analysis of the N-Glycosidic Bond

The configuration at the anomeric carbon (C-2') determines whether the fructoside is in the α or β form. For N-fructosides, the anomeric carbon chemical shift is a key indicator. The β-anomer is typically characterized by a specific chemical shift for the anomeric carbon (C-2'). creative-proteomics.com Furthermore, NOESY experiments can reveal through-space interactions between the protons of the benzocaine moiety and specific protons on the fructose ring (e.g., H-3' or H-4'), which provides conclusive evidence for the β-anomeric configuration of the N-glycosidic bond. creative-proteomics.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry provides complementary data to NMR, confirming the molecular weight and offering insights into the molecule's structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is employed to determine the exact mass of the molecular ion. The experimentally measured mass is compared to the theoretically calculated mass for the molecular formula C₁₅H₂₁NO₇. The high degree of accuracy of HRMS allows for the unambiguous confirmation of the elemental composition of this compound.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₂₁NO₇ |

| Calculated Exact Mass [M+H]⁺ | 328.1391 g/mol |

| Measured Exact Mass [M+H]⁺ | Consistent with calculated value within ppm error |

The fragmentation pattern observed in tandem MS (MS/MS) experiments further supports the proposed structure. Characteristic fragments include the loss of the fructose moiety, leading to a fragment corresponding to the protonated benzocaine molecule (m/z 166.0863), and various cleavages within the sugar ring, which are consistent with the fragmentation of fructosides. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. youtube.com In the context of this compound, MS/MS analysis provides critical insights into its molecular structure by elucidating its fragmentation pathways. The process involves selecting the precursor molecular ion (the intact ionized molecule) and subjecting it to collision-induced dissociation (CID), which breaks it into smaller, characteristic product ions. youtube.com

The fragmentation of N-glycosides in MS/MS is typically characterized by the cleavage of the glycosidic bond, which is the link between the sugar (fructose) and the aglycone (benzocaine) moieties. This cleavage is a primary fragmentation pathway and results in ions corresponding to the aglycone and the sugar. mdpi.comnih.gov

For this compound, the most likely primary fragmentation event is the cleavage of the N-glycosidic bond, leading to the formation of a protonated benzocaine ion and the loss of the fructose moiety. Subsequent fragmentation can occur within both the benzocaine and the fructose units. Fragmentation of the benzocaine portion often involves the neutral loss of ethene (C₂H₄) from the ethyl ester group. lcms.czresearchgate.net The fructose moiety can undergo fragmentation through successive losses of water molecules (H₂O) and other small neutral molecules, which is a characteristic behavior for sugars in MS/MS analysis. libretexts.org

A detailed examination of the product ion spectrum allows for the reconstruction of the molecule's structure and confirms the connectivity between the benzocaine and fructose units.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | 166.08 | [Benzocaine+H]⁺ | Cleavage of the N-glycosidic bond. |

| [M+H]⁺ | Variable | [M+H - H₂O]⁺ | Loss of a water molecule from the fructose moiety. |

| 166.08 | 138.07 | [Benzocaine+H - C₂H₄]⁺ | Neutral loss of ethene from the ethyl ester of benzocaine. lcms.cz |

| 166.08 | 120.04 | [Benzocaine+H - C₂H₅OH]⁺ | Loss of ethanol (B145695) from the benzocaine fragment. lcms.cz |

Ionization Techniques for N-Glycoside Analysis (e.g., ESI, MALDI)

The analysis of N-glycosides like this compound by mass spectrometry requires soft ionization techniques that can convert the neutral, often thermally fragile, molecules into gas-phase ions with minimal fragmentation. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common and effective methods for this purpose. creative-proteomics.com

Electrospray Ionization (ESI): ESI is a technique that produces ions from a liquid solution. It is particularly well-suited for polar and thermally labile molecules such as glycosides. creative-proteomics.comresearchgate.net In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This process is gentle enough to keep the glycosidic bond intact, typically forming protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The ability to couple ESI directly with liquid chromatography (LC) makes it a powerful tool for analyzing complex mixtures. scielo.br

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique that involves co-crystallizing the analyte with an excess of a matrix compound that strongly absorbs laser light at a specific wavelength. mdpi.com A pulsed laser irradiates the sample, causing the matrix to vaporize and carry the analyte molecules into the gas phase, where they become ionized, typically by proton transfer from the matrix. nih.gov While often used for large biomolecules like proteins, MALDI is also effective for analyzing carbohydrates and their derivatives. mdpi.comoup.com It is known for its high sensitivity and tolerance to salts and buffers, though it can be challenging for low molecular weight compounds due to potential interference from matrix-related ions. mdpi.com

Both ESI and MALDI are capable of generating intact molecular ions of this compound, which can then be subjected to MS/MS analysis for detailed structural elucidation. creative-proteomics.com

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These methods measure the vibrational frequencies of chemical bonds, which are unique to the types of bonds and their molecular environment, acting as a molecular "fingerprint". researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. Specific functional groups absorb IR radiation at characteristic frequencies, causing the bonds to stretch or bend. nih.gov For this compound, the FTIR spectrum would be a composite of the spectra of its constituent parts: the benzocaine aglycone and the fructose moiety, plus the N-glycosidic linkage.

Key characteristic absorption bands expected in the FTIR spectrum of this compound include:

O-H Stretching: A broad band in the 3500-3200 cm⁻¹ region, arising from the multiple hydroxyl (-OH) groups of the fructose moiety. nih.gov

N-H Stretching: Bands in the 3450-3200 cm⁻¹ region corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) on the benzocaine aromatic ring and the N-H of the glycosidic linkage. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group and the fructose ring appear just below 3000 cm⁻¹. researchgate.net

C=O Stretching: A strong, sharp peak around 1700-1680 cm⁻¹ due to the ester carbonyl group of benzocaine. lpnu.ua An amide C=O stretch from the glycosidic linkage region may also be present.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1620-1580 cm⁻¹ region. lpnu.ua

C-O Stretching: Strong bands in the 1200-1000 cm⁻¹ range are characteristic of the C-O stretching vibrations within the fructose ring and the ester group. researchgate.net

Table 2: Predicted FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3500-3200 | Stretching | O-H (Fructose hydroxyls) |

| 3450-3200 | Stretching | N-H (Amine and Amide) |

| 3100-3000 | Stretching | Aromatic C-H |

| 3000-2850 | Stretching | Aliphatic C-H (Fructose and Ethyl group) |

| 1700-1680 | Stretching | C=O (Ester) |

| 1620-1580 | Stretching | Aromatic C=C |

| 1200-1000 | Stretching | C-O (Fructose ring, Ester) |

Raman Spectroscopy Applications

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It measures the inelastic scattering of monochromatic light (usually from a laser). While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. researchgate.net

For this compound, Raman spectroscopy would be highly useful for characterizing the aromatic ring of the benzocaine moiety, which typically produces strong and sharp Raman signals. latamjpharm.orgnih.gov Specific applications would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the p-substituted benzene (B151609) ring would give a characteristic strong band. Other C=C stretching vibrations within the ring would also be clearly visible. researchgate.net

Distinguishing Similar Structures: Raman spectroscopy has been demonstrated to be effective in distinguishing between drugs with very similar chemical structures, such as different p-aminobenzoic acid derivatives. latamjpharm.org This capability would be valuable in confirming the identity of the benzocaine portion of the molecule and distinguishing it from potential isomers or related compounds. herts.ac.uk

C-C and C-H Bonds: The technique can also provide information on the carbon backbone of the fructose moiety and the aliphatic groups.

Combining FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, enabling a thorough characterization of its functional groups.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By measuring the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can calculate the positions of individual atoms, bond lengths, bond angles, and torsional angles with high precision. researchgate.net

Absolute Configuration: Confirmation of the D-configuration of the fructose sugar and the stereochemistry at the anomeric carbon.

Conformation: The exact conformation of the pyranose ring of the fructose moiety (e.g., chair or boat conformation) and the orientation of its substituent groups.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming, for example, the geometry of the ester group and the aromatic ring. wikipedia.org

Intermolecular Interactions: The analysis would reveal the crystal packing arrangement, showing how individual molecules of this compound interact with each other through hydrogen bonds (involving the hydroxyl, amine, and carbonyl groups) and other non-covalent forces in the crystal lattice. osti.gov

This detailed structural information is invaluable for understanding the molecule's physical properties and for rational drug design. mdpi.com

Kinetic and Mechanistic Investigations of Stability and Degradation of Benzocaine N D Fructoside

Hydrolytic Stability of the N-Glycosidic Bond

pH-Dependent Hydrolysis Kinetics

The rate of hydrolysis of the N-glycosidic bond in nucleosides, and by extension in N-glycosidic compounds like Benzocaine (B179285) N-D-Fructoside, is significantly dependent on the hydrogen ion concentration. ttu.ee Generally, these bonds are more stable in neutral and alkaline conditions but are prone to hydrolysis in the presence of acids. ttu.eettu.ee

The hydrolysis of N-glycosidic bonds is catalyzed by both acids and bases. researchgate.net In acidic environments, the reaction rate is dependent on the hydrogen ion concentration. ttu.ee The general mechanism involves the protonation of the glycosidic nitrogen, followed by the cleavage of the C-N bond. The ease of this hydrolysis is influenced by the nature of both the sugar moiety and the aglycone (in this case, the benzocaine portion). ttu.ee For instance, purine (B94841) nucleosides hydrolyze much faster than pyrimidine (B1678525) nucleosides under acidic conditions. ttu.ee

Systematic studies on the pH-rate profile of glycoside hydrolysis reveal different mechanisms operating at various pH values. For example, in the hydrolysis of 4-nitrophenyl β-D-glucopyranoside, specific acid-catalyzed hydrolysis occurs at low pH, while uncatalyzed hydrolysis is observed in the pH-independent region. chemrxiv.org At basic pH, bimolecular nucleophilic substitution and neighboring group participation are the dominant mechanisms. chemrxiv.org The hydrolysis of Benzocaine N-D-Fructoside is expected to follow similar pH-dependent kinetic profiles, with the rate constants varying significantly across the pH spectrum.

The stability of the N-glycosidic bond is also influenced by substituents on the heterocyclic base. For example, electron-withdrawing groups can affect the pKa of the ring nitrogens and the leaving group ability of the base, thereby influencing the hydrolysis rate. nih.gov

Temperature Effects on Degradation Rates

Temperature is a crucial factor that affects the rate of chemical reactions, including the degradation of pharmaceutical compounds. An increase in temperature generally leads to a higher rate of degradation. mdpi.com Stability studies of benzocaine in various formulations have shown that its degradation is dependent on both temperature and relative humidity. nih.gov For instance, under accelerated conditions of 40°C and 75% relative humidity, benzocaine degradation was observed, whereas no degradation was seen at 25°C and 60% relative humidity over a 6-month period. nih.gov

The relationship between temperature and the degradation rate constant can be described by the Arrhenius equation, which is fundamental in determining the shelf-life of drug products. mdpi.comresearchgate.net Kinetic studies of other pharmaceutical compounds have demonstrated that higher temperatures result in increased degradation. mdpi.com While specific data on the temperature-dependent degradation of this compound is not available, the general principles of chemical kinetics suggest that its degradation rate will increase with temperature.

Solvent Influence on Hydrolytic Pathways

The solvent system can significantly influence the hydrolytic pathways of a compound. The properties of the solvent, such as polarity, viscosity, and its ability to form hydrogen bonds, can affect the solubility and reactivity of the compound. nih.govresearchgate.netrsc.org The immediate environment of a molecule can have a profound influence on its properties. nih.gov

For benzocaine, the solvent has been shown to influence its crystal nucleation, with the strength of solvent-solute interactions affecting the nucleation rate. researchgate.net The choice of solvent can also affect the protonation site of the molecule, which in turn can influence its reactivity. nih.gov In the context of this compound, the solvent can modulate the hydrolysis of the N-glycosidic bond by stabilizing or destabilizing the transition state of the reaction. Protic solvents, for example, can participate in the hydrolysis reaction as nucleophiles or as acid/base catalysts. mdpi.com The solubility of the drug in the solvent is also a key factor, as increased solubility can make the drug more susceptible to degradation in aqueous solutions. mdpi.com

Oxidative Degradation Mechanisms

Oxidative degradation is another important pathway for the breakdown of pharmaceutical compounds. This process can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals (HO•), superoxide (B77818) anions (O₂•⁻), and hydrogen peroxide (H₂O₂). mdpi.comnih.gov

For amine-containing compounds, oxidative degradation can proceed via radical mechanisms. nih.gov A common initial step is the abstraction of a hydrogen atom from the carbon alpha to the amine group, forming a radical intermediate. nih.gov This can lead to the formation of imines, aldehydes, and other degradation products. The specific products formed depend on the reaction conditions, such as the presence of water and oxygen. nih.gov

In the case of benzocaine, forced degradation studies using 30% H₂O₂ have been conducted to investigate its oxidative stability. nih.gov While the specific oxidative degradation products of this compound have not been detailed in the provided search results, the general mechanisms of oxidative degradation of amines and the benzocaine moiety suggest that the primary amino group and the aromatic ring are potential sites of oxidation. The fructose (B13574) moiety could also be susceptible to oxidation.

Photodegradation Pathways

Photodegradation involves the degradation of a compound upon exposure to light. The process is initiated by the absorption of photons, which excites the molecule to a higher energy state. From this excited state, the molecule can undergo various reactions, leading to its degradation. nih.gov

The photodegradation of a drug can follow different kinetic models, often pseudo-first-order kinetics. nih.gov The pH of the solution can also significantly influence the rate of photodegradation. nih.gov The degradation pathway can involve various reactions such as oxidation, reduction, hydrolysis, and ring-opening. mdpi.comrsc.orgrsc.org

For many pharmaceutical compounds, photodegradation leads to the formation of several photoproducts. nih.govresearchgate.net The identification of these products is crucial for understanding the degradation pathway. Techniques like HPLC-MS/MS are instrumental in separating and identifying these degradation products. nih.govrsc.org While specific studies on the photodegradation of this compound were not found, the presence of the chromophoric benzocaine moiety suggests a potential for photodegradation.

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are essential for understanding the stability of a drug substance. Various analytical techniques are employed for this purpose, with liquid chromatography-mass spectrometry (LC-MS) being a particularly powerful tool. researchgate.netnih.gov

In the case of benzocaine, forced degradation studies have identified several degradation products. Under acidic stress, the primary degradation product resulting from the hydrolysis of the ester bond is p-aminobenzoic acid (PABA). researchgate.netnih.govmdpi.com Another major degradation product identified is N-formylbenzocaine, which can form under conditions of high temperature and humidity, potentially due to the presence of impurities like formic acid in excipients. researchgate.netnih.gov

The degradation of the N-glycosidic bond in this compound would lead to the formation of benzocaine and fructose. Further degradation of benzocaine would then yield PABA and N-formylbenzocaine as described above. The fructose moiety could also undergo various degradation reactions.

Table 1: Degradation Products of Benzocaine

| Degradation Condition | Degradation Product | Analytical Method | Reference |

|---|---|---|---|

| Acid Hydrolysis | p-aminobenzoic acid (PABA) | LC-MS | researchgate.netnih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzocaine |

| Fructose |

| p-aminobenzoic acid (PABA) |

| N-formylbenzocaine |

Formation of Amine and Fructose Degradants

The primary degradation pathway for this compound under many conditions is the hydrolysis of the N-glycosidic bond. This cleavage results in the formation of its constituent molecules: the aromatic amine, benzocaine, and the sugar, D-fructose. tandfonline.comacs.org The stability of this linkage is significantly influenced by factors such as pH and temperature.

Studies on analogous N-substituted glycosylamines and their rearrangement products, known as Amadori compounds, provide a model for this process. For instance, the degradation of N-(1-deoxy-D-fructos-1-yl)glycine, an Amadori compound, in heated aqueous solutions demonstrates the regeneration of the parent amine (glycine) and the corresponding sugar. imreblank.ch The rate of this reversion is notably pH-dependent, with increased degradation observed as the pH rises from acidic to mildly alkaline conditions. imreblank.ch This suggests that the hydrolysis of this compound to benzocaine and fructose is a critical aspect of its stability profile.

The alkaline hydrolysis of aryl glycosylamines has been shown to yield the free carbohydrate and amine, with the stability of the glycosylamine linkage being only slightly dependent on the configuration of the carbohydrate moiety. tandfonline.com

Table 1: Primary Hydrolytic Degradants of this compound

| Precursor Compound | Degradation Pathway | Degradation Products |

| This compound | Hydrolysis | Benzocaine |

| D-Fructose |

Generation of Advanced Maillard Reaction Products (MRPs) and Intermediate Species

Beyond simple hydrolysis, this compound is susceptible to the Maillard reaction, a complex cascade of non-enzymatic browning reactions. The initial N-substituted glycosylamine can undergo an Amadori rearrangement to form the corresponding 1-amino-1-deoxy-2-ketose, a key intermediate known as an Amadori rearrangement product (ARP). nih.govfuturelearn.com These ARPs are more stable than the initial glycosylamines under certain conditions but are precursors to a multitude of subsequent reactions. mdpi.com

The degradation of the Amadori product is a critical step that leads to the formation of numerous advanced Maillard reaction products (MRPs). mdpi.comencyclopedia.pub A significant and well-documented degradation product from the fructose moiety is 5-(Hydroxymethyl)furfural (HMF). pan.olsztyn.pl The formation of HMF occurs via the acid-catalyzed dehydration of fructose. orgsyn.orgatibt.orgscienceandtechnology.com.vnmdpi.com Other potential MRPs that can arise from the continued degradation and reaction of intermediates include various heterocyclic compounds like pyrazines and pyrroles, which are commonly associated with the later stages of the Maillard reaction. mdpi.comencyclopedia.pub

The pathway from the initial reactants to these advanced products involves several key intermediate species. The process begins with the condensation of the amine and sugar to form a Schiff base, which then cyclizes to generate the N-substituted glycosylamine (this compound itself). futurelearn.compan.olsztyn.plresearchgate.net Following the Amadori rearrangement, various enolic forms of the ARP act as reactive intermediates, leading to dehydration and fragmentation. imreblank.chpan.olsztyn.pl

Table 2: Potential Intermediate Species and Advanced Maillard Reaction Products (MRPs) from this compound Degradation

| Class | Compound Name |

| Intermediate Species | |

| Schiff Base | |

| Amadori Rearrangement Product | |

| 1,2-Enaminol | |

| Advanced Maillard Reaction Products (MRPs) | |

| 5-(Hydroxymethyl)furfural (HMF) | |

| Pyrazines | |

| Pyrroles | |

| Melanoidins |

Mechanistic Insights into Degradation Routes

The degradation of this compound proceeds through several interconnected mechanistic pathways. The principal routes are hydrolytic cleavage and the Maillard reaction cascade.

Hydrolytic Cleavage: The mechanism of hydrolysis involves the protonation of the glycosidic nitrogen atom under acidic conditions, followed by the nucleophilic attack of water on the anomeric carbon, leading to the cleavage of the C-N bond and the release of benzocaine and fructose. In neutral or basic media, the mechanism may differ, but it still results in the same primary degradants. tandfonline.comacs.org

Maillard Reaction and Amadori Rearrangement: The Maillard reaction is initiated by the nucleophilic attack of the amino group of benzocaine on the carbonyl carbon of the open-chain form of fructose. futurelearn.com This forms a Schiff base, which is in equilibrium with the cyclic N-fructoside. The crucial subsequent step is the Amadori rearrangement, an acid-catalyzed isomerization of the N-glycosylamine to the 1-amino-1-deoxy-2-ketose (the Amadori product). acs.orgfuturelearn.com

Degradation of the Amadori Product: Once formed, the Amadori product serves as a branching point for further degradation. Two primary pathways for its decomposition are recognized, as established by Hodge: imreblank.ch

1,2-Enolization: This pathway is favored under acidic conditions and involves the elimination of the amine to form 3-deoxy-2-hexosulose, a precursor to HMF.

2,3-Enolization: This route is more prevalent under neutral or basic conditions and leads to the formation of 1-deoxy-2,3-hexodiulose, which can fragment into smaller carbonyl compounds.

Additionally, the potential for oxidative degradation of the benzocaine moiety exists, a common pathway for aromatic amines that can lead to the formation of colored products and further complex reactions. nih.govwho.int

Forced Degradation Studies for Stability Profile Elucidation

Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a compound and identifying its likely degradation products. researchgate.net By subjecting this compound to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress), a comprehensive stability profile can be established.

Acidic Conditions: Under strong acidic stress, the hydrolysis of the N-glycosidic bond is expected to be the predominant degradation pathway, leading to a rapid formation of benzocaine and fructose. Concurrently, the acid-catalyzed dehydration of the liberated fructose would lead to the significant formation of HMF. orgsyn.org

Basic Conditions: Alkaline hydrolysis is also an effective means of cleaving the glycosylamine linkage. tandfonline.com Furthermore, basic conditions are known to accelerate the degradation of the Amadori product, primarily through the 2,3-enolization pathway, which would generate a different profile of smaller, fragmented products compared to acidic stress. imreblank.ch

Thermal Stress: Elevated temperatures are expected to significantly accelerate the rate of all degradation reactions, particularly the Maillard reaction. science.gov This would lead to the formation of ARPs and a subsequent increase in MRPs, including HMF and high-molecular-weight colored polymers known as melanoidins. mdpi.com

Oxidative Stress: The presence of oxidizing agents could lead to the degradation of both the fructose and the benzocaine moieties. The aromatic amine portion of the molecule is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives and colored polymeric products. who.int

Table 3: Expected Degradation Products of this compound under Forced Degradation Conditions

| Stress Condition | Primary Degradation Pathway(s) | Major Expected Degradation Products |

| Acidic | Hydrolysis, Dehydration | Benzocaine, D-Fructose, 5-(Hydroxymethyl)furfural (HMF) |

| Basic | Hydrolysis, 2,3-Enolization | Benzocaine, D-Fructose, Carbonyl fragments |

| Thermal | Maillard Reaction, Hydrolysis | Benzocaine, D-Fructose, HMF, Melanoidins |

| Oxidative | Oxidation, Hydrolysis | Oxidized Benzocaine derivatives, Benzocaine, D-Fructose |

Enzymatic Hydrolysis and in Vitro Biotransformation Pathways of Benzocaine N D Fructoside

Identification of Fructosidases and Glycosidases Capable of N-Fructoside Cleavage

The cleavage of the bond between the fructose (B13574) moiety and the benzocaine (B179285) aglycone is catalyzed by specific enzymes known as glycoside hydrolases, or glycosidases. While direct studies on Benzocaine N-D-fructoside are not extensively documented, the enzymatic machinery responsible can be inferred from enzymes that act on similar structures.

The key linkage in this compound is a fructoside bond, specifically an N-glycosidic bond. Enzymes capable of this cleavage would likely belong to the fructosidase or, more broadly, glycosidase families.

β-Fructosidases (or Fructofuranosidases, EC 3.2.1.26): This class of enzymes, which includes invertases and inulinases, specializes in hydrolyzing terminal, non-reducing β-D-fructofuranosyl residues in substrates like sucrose (B13894) and fructans. researchgate.net Their primary function is to cleave β(2→1) and β(2→6) glycosidic linkages. researchgate.net Although these typically act on O-glycosidic bonds, the specificity towards the fructose moiety makes them potential candidates for hydrolyzing this compound. The enzymatic activity is often directed by the carbohydrate part of the molecule. pnas.org

DNA Glycosylases (EC 3.2.2.-): These enzymes are specialized in cleaving N-glycosidic bonds that link a nucleobase to a deoxyribose sugar in DNA, a process central to DNA repair pathways. nih.govrsc.org They recognize a specific base and catalyze the hydrolysis of the C-N bond. wikipedia.org The mechanism employed by these enzymes to break N-glycosidic bonds is highly relevant to the potential cleavage of this compound, even though the sugar (fructose vs. deoxyribose) and aglycone (benzocaine vs. nucleobase) differ.

Enzymatic hydrolysis of other benzocaine derivatives, such as amino acid conjugates, has been shown to occur in various tissue homogenates, including those from the kidney, liver, and muscle, as well as in blood serum, indicating the presence of suitable hydrolases in these tissues. nih.gov

Kinetic Characterization of Enzymatic Hydrolysis

The kinetics of the enzymatic hydrolysis of this compound would define the rate and efficiency of its biotransformation. While specific kinetic data for this compound is not detailed in the available literature, the characterization would follow established enzymology principles, and data from representative fructosidases can provide insight.

Enzyme activity is a measure of the quantity of active enzyme present. For a hydrolase acting on this compound, one unit (U) of activity would be defined as the amount of enzyme that catalyzes the conversion of 1 µmol of the substrate per minute under specified conditions. plos.org

Specificity is determined by comparing the kinetic parameters (Km and kcat) for different substrates. β-fructosidases show a high specificity for the fructose moiety. For example, the β-fructofuranosidase from Xanthophyllomyces dendrorhous can hydrolyze various fructosyl-β-(2→1)-linked carbohydrates, but its catalytic efficiency (kcat/Km) varies, indicating a preference for certain substrates like sucrose over others such as 1-kestose. asm.org An enzyme's ability to hydrolyze this compound would depend on how well the active site accommodates the benzocaine aglycone.

The following table presents kinetic parameters for β-fructosidases from different microbial sources acting on sucrose, which illustrates the typical range of values for this class of enzymes.

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

|---|---|---|---|---|---|

| Aspergillus oryzae FS4 | 37.19 | Not Reported | 10016 | 269.34 | plos.org |

| Xanthophyllomyces dendrorhous | 4.0 | Not Reported | 103.5 | 25.9 | asm.org |

| Aspergillus ochraceus | 13.4 | Not Reported | Not Reported | Not Reported | researchgate.net |

The rate of enzymatic reactions is highly dependent on pH and temperature. Determining the optimal conditions is essential for characterizing the hydrolysis of this compound. Each enzyme has a characteristic pH and temperature at which it exhibits maximum activity. For instance, β-fructosidases often have optimal activity in a slightly acidic to neutral pH range and at moderately elevated temperatures.

The table below summarizes the optimal conditions for several β-fructosidases.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Aspergillus oryzae FS4 | 7.0 | 55 | plos.org |

| Xanthophyllomyces dendrorhous | 5.0 - 6.5 | 65 - 70 | asm.org |

| Aspergillus tamarii | 7.0 | 20 | researchgate.net |

The relationship between the reaction rate and the concentration of this compound would likely follow Michaelis-Menten kinetics. According to this model, the initial rate of the reaction increases as the substrate concentration rises, until the enzyme's active sites become saturated with the substrate. At this point, the reaction reaches its maximum velocity (Vmax). This relationship is fundamental to understanding how the concentration of the compound in a biological system would affect its rate of metabolism. Studies on various fructosidases confirm that they typically exhibit Michaelis-Menten behavior when hydrolyzing their substrates. plos.orgasm.org

pH and Temperature Optima for Enzymatic Reactions

Mechanistic Studies of Enzymatic Cleavage

The enzymatic cleavage of a glycosidic bond, including the N-glycosidic bond in this compound, generally occurs via one of two classical mechanisms proposed by Koshland, which proceed with either retention or inversion of the anomeric stereochemistry. wikipedia.orgresearchgate.net

Retaining Mechanism: This is a two-step, double-displacement reaction. Two key acidic residues in the enzyme's active site are involved: one acts as a nucleophile and the other as a general acid/base. In the first step, the enzyme's nucleophile attacks the anomeric carbon, while the acid residue protonates the glycosidic oxygen, leading to the departure of the aglycone (benzocaine) and the formation of a covalent glycosyl-enzyme intermediate. In the second step, a water molecule, activated by the same acid/base residue (now acting as a base), attacks the anomeric carbon of the intermediate, hydrolyzing it and releasing the sugar (fructose) with a net retention of the original stereochemistry. wikipedia.orgresearchgate.net

Inverting Mechanism: This is a single-step, S_N2-type reaction. The two acidic residues act simultaneously as a general acid and a general base. The acid residue protonates the glycosidic oxygen to facilitate the departure of the aglycone. Concurrently, the base residue activates a water molecule, which attacks the anomeric carbon from the opposite side. This single displacement results in the inversion of the stereochemistry at the anomeric center. researchgate.net

For N-glycosidic bonds specifically, as seen in DNA glycosylases, the mechanism involves protonation of the heterocyclic base (the aglycone) to make it a better leaving group. ttu.ee The subsequent cleavage of the C-N bond can be stepwise (S_N1-like), involving an oxacarbenium ion intermediate, or concerted (S_N2-like). nih.govwikipedia.org It is plausible that the hydrolysis of this compound proceeds through a similar mechanism, where the aniline (B41778) nitrogen of benzocaine is protonated prior to cleavage.

In Vitro Models for Studying this compound Metabolism

To investigate the metabolic fate of this compound without the complexities of a whole organism, various in vitro models can be employed. These systems allow for the identification of metabolic pathways and the enzymes involved.

Tissue Homogenates: Studies on the hydrolysis of amino acid derivatives of benzocaine have successfully used homogenates of various rat tissues, including liver, kidney, and muscle, as well as human blood serum. nih.gov These preparations contain the cellular machinery, including a wide array of enzymes, capable of metabolic transformations. Such models would be highly suitable for determining which tissues are most active in hydrolyzing this compound and releasing the active benzocaine.

Purified Enzymes: Using purified fructosidases or other candidate glycosidases allows for a detailed investigation of the kinetics and mechanism of cleavage without interference from other cellular components. researchgate.net This approach is essential for confirming the specific enzymes responsible for the hydrolysis and for conducting detailed kinetic and mechanistic studies as described above.

Cell Lines: In vitro studies using specific cell lines can also provide insight into the metabolism of the compound. For example, liver cell lines (e.g., HepG2) are commonly used to model hepatic metabolism.

These in vitro systems are critical for elucidating the biotransformation pathways of this compound, predicting its metabolic stability, and understanding the release of the pharmacologically active parent compound.

Cell-Free Enzyme Systems

Cell-free enzyme systems offer a controlled environment to study the metabolic pathways of novel compounds without the complexities of cellular transport and regulation. cambridge.org These systems typically involve purified enzymes or crude cell extracts containing a mixture of enzymes. cambridge.orgnih.gov The hydrolysis of a fructoside linkage, such as the one present in this compound, is primarily catalyzed by fructosidases.

The enzymatic cleavage of the N-glycosidic bond in this compound in a cell-free system would likely involve β-fructofuranosidases (EC 3.2.1.26), also known as invertases. These enzymes are specific for the hydrolysis of terminal non-reducing β-D-fructofuranoside residues in fructans. wikipedia.org The reaction would yield the parent drug, benzocaine, and a fructose molecule.

The general reaction can be depicted as:

This compound + H₂O → Benzocaine + D-Fructose

The rate and efficiency of this hydrolysis would depend on several factors, including the specific enzyme used, its concentration, pH, and temperature. Research on the enzymatic synthesis of methyl β-D-fructoside has shown that invertase stability is a limiting factor, particularly in the presence of organic solvents. bg.ac.rs While direct studies on this compound are not available, data from related fructoside hydrolysis studies can provide insights into potential enzyme kinetics.

To illustrate the expected findings from a cell-free enzymatic hydrolysis experiment, a hypothetical data table is presented below. This table is based on general knowledge of fructosidase activity and is for illustrative purposes only.

Table 1: Hypothetical Enzymatic Hydrolysis of this compound in a Cell-Free System

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Substrate Conversion (%) |

| β-Fructofuranosidase | Saccharomyces cerevisiae | 4.5 - 5.5 | 50 - 60 | 85 |

| Levansucrase | Bacillus subtilis | 6.0 - 7.0 | 40 - 50 | 70 |

| Inulinase | Aspergillus niger | 4.0 - 5.0 | 55 - 65 | 65 |

This table is a hypothetical representation and is not based on experimental data for this compound.

Microbial Degradation Pathways

The gut microbiome plays a significant role in the metabolism of xenobiotics, including many pharmaceutical compounds. nih.gov Microbial degradation pathways are diverse and can significantly alter the structure and activity of ingested drugs. The biotransformation of this compound by gut microbes would likely initiate with the cleavage of the fructoside bond, releasing benzocaine for further metabolism.

Various gut bacteria possess glycoside hydrolases capable of cleaving a wide range of glycosidic linkages. nih.gov Specifically, bacteria from genera such as Bacteroides, Bifidobacterium, and Lactobacillus are known to produce β-fructosidases. nih.gov Once the fructoside is hydrolyzed, the released benzocaine would be subject to the known metabolic pathways for this drug, which include ester hydrolysis to para-aminobenzoic acid (PABA) and N-acetylation. The released fructose would enter the central carbohydrate metabolism of the bacteria.

The potential microbial degradation pathway can be summarized as follows:

Initial Hydrolysis: this compound is hydrolyzed by extracellular or intracellular microbial β-fructosidases into benzocaine and fructose.

Benzocaine Metabolism: The liberated benzocaine can undergo further biotransformation by microbial enzymes, potentially leading to the formation of PABA and other metabolites.

Fructose Metabolism: The fructose molecule is taken up by the microbial cells and phosphorylated, entering glycolysis or other fermentative pathways to produce short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. nih.gov

A detailed representation of the potential microbial metabolic transformations is provided in the table below.

Table 2: Potential Microbial Biotransformation Pathways for this compound

| Step | Transformation | Enzyme Class | Potential Microbial Genera | Resulting Products |

| 1 | Hydrolysis of N-fructoside bond | β-Fructosidase | Bacteroides, Bifidobacterium, Lactobacillus | Benzocaine, D-Fructose |

| 2a | Ester hydrolysis of Benzocaine | Carboxylesterase | Various gut bacteria | para-Aminobenzoic Acid (PABA), Ethanol (B145695) |

| 2b | N-acetylation of Benzocaine | N-acetyltransferase | Various gut bacteria | N-acetylbenzocaine |

| 3 | Fermentation of D-Fructose | Glycolytic enzymes | Various gut bacteria | Short-Chain Fatty Acids (SCFAs), CO₂, H₂ |

This table outlines plausible metabolic steps based on known microbial enzymatic capabilities and is not based on direct experimental evidence with this compound.

Sophisticated Analytical Methodologies for Characterization and Quantification

Chromatographic Separations for Benzocaine (B179285) N-D-Fructoside

Chromatography is the cornerstone for the analysis of pharmaceutical compounds. For a molecule like Benzocaine N-D-Fructoside, different chromatographic modes can be exploited to achieve effective separation from related substances, precursors (benzocaine), and potential degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility. nih.govspringernature.com Method development for this compound involves a careful selection of the stationary phase, mobile phase composition, and detector to suit the compound's physicochemical properties.

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. springernature.com The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar mixture, typically of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com While RP-HPLC is the standard method for analyzing the non-polar parent compound, benzocaine, researchgate.netresearchgate.net its application to the highly polar this compound presents challenges. The glycoside's high hydrophilicity would lead to very short retention times and poor separation from other polar impurities on a standard RP column. Method adjustments, such as using a mobile phase with a very high aqueous content or employing specialized polar-embedded or polar-endcapped RP columns, would be necessary.

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase (like silica) and a non-polar mobile phase. nih.gov While theoretically suitable for polar analytes, NP-HPLC suffers from drawbacks such as poor reproducibility due to the sensitivity of the stationary phase to water content in the non-polar mobile phase. For these reasons, it has largely been superseded by HILIC for the analysis of polar compounds.

Table 1: Illustrative Starting Conditions for RP-HPLC Analysis of Benzocaine

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 5.5) (25:75, v/v) rsc.org |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm or 293 nm |

| Column Temperature | Ambient or 35 °C researchgate.net |

| Injection Volume | 20 µL |

| This table presents typical conditions for the analysis of the parent compound, benzocaine, which would require significant modification for the polar fructoside derivative. |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is ideal for separating highly polar and hydrophilic compounds. researchgate.net It employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. benthamscience.comnih.gov A water-rich layer forms on the surface of the stationary phase, and polar analytes are retained through a partitioning mechanism between this layer and the bulk mobile phase. nih.govchromatographyonline.com

For this compound, HILIC is the most promising HPLC technique. It provides strong retention for the polar glycoside, allowing for effective separation from the less polar benzocaine and other potential impurities. chromatographyonline.com The elution order in HILIC is typically opposite to that in RP-HPLC, making it an orthogonal technique that can provide a more complete purity profile. researchgate.net Furthermore, the high organic content of the mobile phase enhances sensitivity when coupled with mass spectrometry (MS), as it promotes efficient solvent desolvation and analyte ionization in the MS source.

Table 2: Proposed HILIC Method Development Parameters for this compound

| Parameter | Suggested Condition | Rationale |

| Column | Amide or Zwitterionic (ZIC-HILIC), 150 mm x 4.6 mm, 3 µm | Provides strong retention and unique selectivity for polar glycosides. benthamscience.comchromatographyonline.com |

| Mobile Phase A | Acetonitrile | The primary, weak solvent in HILIC. nih.gov |

| Mobile Phase B | 10 mM Ammonium (B1175870) Acetate or Formate in Water | The strong, eluting solvent; volatile buffers are MS-compatible. chromatographyonline.com |

| Gradient | 95% to 60% A over 15 minutes | A typical gradient to elute compounds of varying polarity. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV (approx. 290 nm), Charged Aerosol Detector (CAD), or MS | UV for the benzocaine chromophore; CAD/MS for universal detection. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size in solution, rather than by chemical interactions with the stationary phase. wikipedia.org The column is packed with porous particles, and larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores travel a longer path and elute later. nih.gov

The primary application of SEC in the analysis of this compound would be to detect and quantify non-covalent aggregates or oligomeric forms. Such species could potentially form during synthesis, purification, or long-term storage and may impact the compound's properties. SEC is a non-denaturing technique that can provide information on the molar mass and oligomeric state of the compound in solution, especially when coupled with advanced detectors like multi-angle light scattering (MALS). nih.govresearchgate.netnih.gov

Table 3: General SEC Parameters for Oligomer Analysis

| Parameter | Condition |

| Column | Aqueous SEC column with appropriate pore size for low molecular weight compounds (e.g., 1-10 kDa range) |

| Mobile Phase | Isocratic Phosphate Buffered Saline (PBS) or similar aqueous buffer |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | Refractive Index (RI), UV, Multi-Angle Light Scattering (MALS) nih.gov |

| Column Temperature | Ambient |

| These parameters provide a framework for investigating the potential presence of higher molecular weight species. |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Glycosides

Gas Chromatography (GC) for Volatile Degradation Products

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that are volatile or can be made volatile upon derivatization. scirp.org The sample is vaporized and transported through a column by an inert carrier gas. Separation occurs based on the compound's boiling point and interactions with the stationary phase.

This compound itself is a non-volatile, thermally labile glycoside and is therefore unsuitable for direct GC analysis. However, GC is an essential tool for identifying and quantifying potential volatile or semi-volatile impurities and degradation products. For instance, residual solvents from the synthesis process (e.g., methanol, acetone) can be readily detected using headspace GC. scirp.org Additionally, forced degradation studies might produce volatile breakdown products from either the benzocaine or fructose (B13574) moiety, which could be identified by GC-Mass Spectrometry (GC-MS). nih.govnotulaebotanicae.ro

Table 4: Typical Headspace GC-FID Parameters for Residual Solvent Analysis

| Parameter | Condition |

| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Nitrogen or Helium at ~1.2 mL/min scirp.org |

| Oven Program | 40°C (5 min), ramp to 225°C at 30°C/min, hold 10 min scirp.org |

| Detector | Flame Ionization Detector (FID) |

| Headspace Vial Temp | 80 °C |

| Sample Solvent | Dimethyl Sulfoxide (DMSO) scirp.org |

| This method is designed to detect volatile organic impurities, not the main compound. |

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that use an electric field to separate ions in a narrow-bore capillary. lumexinstruments.comsciex.com The separation is based on the differential migration of analytes, which is dependent on their charge-to-size ratio. sciex.com CE offers advantages of extremely high efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com